molecular formula C8H10O2S B1284349 3-(3-Methylthiophen-2-yl)propanoic acid CAS No. 25468-85-3

3-(3-Methylthiophen-2-yl)propanoic acid

Cat. No. B1284349
CAS RN: 25468-85-3
M. Wt: 170.23 g/mol
InChI Key: MGYPTWCGSILNOX-UHFFFAOYSA-N
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Description

3-(3-Methylthiophen-2-yl)propanoic acid is a chemical compound that belongs to the family of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are known for their aromaticity and diverse chemical reactivity. The presence of the methyl group on the thiophene ring and the propanoic acid moiety suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of thiophene derivatives can be complex, involving multiple steps such as condensation, chlorination, and esterification reactions. For example, the synthesis of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from 1H-1,2,4-triazol and 3-(2,4-dichlorophenyl) propanoic acid involves such steps . Although the exact synthesis of 3-(3-Methylthiophen-2-yl)propanoic acid is not detailed in the provided papers, similar methodologies could be applied, with modifications to the starting materials and reaction conditions to accommodate the specific structural requirements of the target molecule.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, the structure of a related compound, (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one, was confirmed by X-ray diffraction, which revealed a monoclinic crystal system with a syn-iperiplanar conformation between the unsaturated keto group and the olefinic double bond . Such detailed structural analysis is crucial for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Thiophene derivatives can undergo various chemical reactions, including cycloadditions, which are useful for creating complex molecular architectures. For example, cycloaddition reactions of 3-vinylthiophen with different dienophiles resulted in a range of products, including benzo[b]thiophen derivatives . These reactions are important for extending the chemical diversity of thiophene-based compounds and exploring their reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be influenced by their molecular structure. For instance, poly(2-thiophen-3-yl-malonic acid) exhibits interesting properties such as solubility in aqueous base solution, thermal stability, and electrical conductivity, which are characteristic of semiconductor materials . These properties are determined by the arrangement of the inter-ring dihedral angles and the ionization degree of the material. Similarly, 3-(3-Methylthiophen-2-yl)propanoic acid may also display unique properties that could be exploited in various applications.

Scientific Research Applications

Synthesis and Characterization

3-(3-Methylthiophen-2-yl)propanoic acid has been involved in various synthetic and characterization studies. For instance, its derivatives have been synthesized for structural characterization using methods such as diffraction, IR, NMR, and X-ray analysis. These studies are fundamental for understanding the properties and potential applications of these compounds in various fields, including material science and chemistry (Yan Shuang-hu, 2014).

Photovoltaic and Solar Cell Applications

In the field of renewable energy, derivatives of 3-(3-Methylthiophen-2-yl)propanoic acid have shown significant potential. Novel organic sensitizers, which include this compound, have been engineered for solar cell applications. They exhibit high incident photon to current conversion efficiency, making them promising candidates for enhancing the efficiency of solar cells (Sanghoon Kim et al., 2006).

Biological and Pharmaceutical Research

Compounds related to 3-(3-Methylthiophen-2-yl)propanoic acid have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This research is crucial for the development of new therapeutic agents in the fight against cancer (B. Božić et al., 2017).

Corrosion Inhibition Studies

In the field of materials science, derivatives of 3-(3-Methylthiophen-2-yl)propanoic acid have been studied for their potential as corrosion inhibitors. This research is vital for the development of more durable and corrosion-resistant materials, particularly in harsh chemical environments (S. Vikneshvaran and S. Velmathi, 2017).

Fluorescence Derivatisation in Bioassays

Fluorescent derivatising agents, which include derivatives of 3-(3-Methylthiophen-2-yl)propanoic acid, have been used in biological assays. These compounds are used to label amino acids, providing a method for their detection and analysis in various biological contexts (V. Frade et al., 2007).

Analytical Methods in Pharmaceutical Chemistry

The analysis of 3-(3-Methylthiophen-2-yl)propanoic acid derivatives is important in pharmaceutical chemistry, particularly for quality control of active pharmaceutical ingredients. This research is critical in ensuring the safety and efficacy of pharmaceutical compounds (V. O. Zubkov et al., 2016).

properties

IUPAC Name

3-(3-methylthiophen-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h4-5H,2-3H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPTWCGSILNOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586203
Record name 3-(3-Methylthiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Methylthiophen-2-yl)propanoic acid

CAS RN

25468-85-3
Record name 3-(3-Methylthiophen-2-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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